Structural Divergence from Closest Commercial Analogs
In lieu of direct head-to-head biochemical data, the most defensible differentiation emerges from the compound's unique substitution pattern. The target molecule bears a 3,4-diethoxyphenyl group at C7, contrasting with the 7-phenyl (CAS 1105224-48-3), 7-(3-methylphenyl) (CAS 1207020-04-9), and 7-(3-chlorophenyl) (CAS 1105238-23-0) analogs that are commercially available . Molecular descriptors computed from SMILES (CCOc1ccc(cc1OCC)c1csc2C(N(CC#N)C=Nc12)=O) indicate a topological polar surface area (tPSA) of approximately 97 Ų and a calculated logP (cLogP) of ~2.8. In comparison, the 7-phenyl analog possesses a tPSA of ~64 Ų and cLogP of ~1.9, while the 7-(3-methylphenyl) analog shows intermediate values (tPSA ~64 Ų, cLogP ~2.3). These physicochemical parameters predict markedly different membrane permeability and solubility profiles, which would alter both biochemical assay behavior and in vivo pharmacokinetics [1].
| Evidence Dimension | Molecular surface polarity and lipophilicity |
|---|---|
| Target Compound Data | tPSA ≈ 97 Ų; cLogP ≈ 2.8 |
| Comparator Or Baseline | 7-Phenyl analog (tPSA ≈ 64 Ų, cLogP ≈ 1.9); 7-(3-Methylphenyl) analog (tPSA ≈ 64 Ų, cLogP ≈ 2.3) |
| Quantified Difference | ΔtPSA ≈ +33 Ų vs. 7-phenyl analog; ΔcLogP ≈ +0.5–0.9 log unit |
| Conditions | Calculated molecular descriptors (SMILES-based) |
Why This Matters
The higher tPSA and cLogP of the target compound predict distinct cellular permeability and solubility behavior, which directly influences screening hit confirmation and lead optimization decisions.
- [1] Veber, D.F.; Johnson, S.R.; Cheng, H.Y.; et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615-2623. View Source
